molecular formula C9H14AsClO4 B14504214 Trimethyl(phenyl)arsanium perchlorate CAS No. 62834-60-0

Trimethyl(phenyl)arsanium perchlorate

Cat. No.: B14504214
CAS No.: 62834-60-0
M. Wt: 296.58 g/mol
InChI Key: JWOSPSIRYMMURK-UHFFFAOYSA-M
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Description

Trimethyl(phenyl)arsanium perchlorate ([PhAsMe₃]⁺ClO₄⁻) is an organoarsenic compound featuring a central arsenic atom bonded to three methyl groups and one phenyl group, forming a positively charged arsonium ion. The perchlorate (ClO₄⁻) anion acts as a counterion, contributing to its ionic nature. This compound is synthesized via reactions involving tertiary arsines and perchlorate salts, such as the interaction of triphenylarsine with methylmercury perchlorate in acetone-water mixtures . It exhibits a melting point of 224–225°C, indicative of moderate thermal stability . Applications of this compound are primarily academic, serving as a model for studying arsenic-containing ionic liquids or intermediates in organic synthesis.

Properties

CAS No.

62834-60-0

Molecular Formula

C9H14AsClO4

Molecular Weight

296.58 g/mol

IUPAC Name

trimethyl(phenyl)arsanium;perchlorate

InChI

InChI=1S/C9H14As.ClHO4/c1-10(2,3)9-7-5-4-6-8-9;2-1(3,4)5/h4-8H,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

JWOSPSIRYMMURK-UHFFFAOYSA-M

Canonical SMILES

C[As+](C)(C)C1=CC=CC=C1.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(phenyl)arsanium perchlorate can be synthesized through the reaction of trimethyl(phenyl)arsine with perchloric acid. The reaction typically involves the following steps:

    Preparation of Trimethyl(phenyl)arsine: This precursor can be synthesized by reacting phenylmagnesium bromide with trimethylarsine.

    Formation of this compound: The trimethyl(phenyl)arsine is then reacted with perchloric acid under controlled conditions to form the desired arsonium salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols due to the handling of perchloric acid, and implementing purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(phenyl)arsanium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can convert it back to trimethyl(phenyl)arsine.

    Substitution: The arsonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like halides or alkoxides can react with the arsonium group under appropriate conditions.

Major Products Formed

    Oxidation: Higher oxidation state arsenic compounds.

    Reduction: Trimethyl(phenyl)arsine.

    Substitution: Various substituted arsonium salts depending on the nucleophile used.

Scientific Research Applications

Trimethyl(phenyl)arsanium perchlorate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studies have explored its potential as a biological probe due to its unique chemical properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific cellular pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trimethyl(phenyl)arsanium perchlorate exerts its effects involves its interaction with molecular targets such as enzymes and cellular receptors. The arsonium group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The perchlorate anion may also play a role in stabilizing the compound and facilitating its interactions.

Comparison with Similar Compounds

Research Findings and Trends

Recent studies emphasize replacing heavy metal-containing compounds (e.g., mercury derivatives) with less toxic alternatives. This compound, while still hazardous, avoids mercury but remains constrained by arsenic’s environmental and health risks. Comparative analyses with nitrogen-based analogs (e.g., tetramethylammonium perchlorate) highlight trade-offs between stability, toxicity, and applicability .

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